molecular formula C10H18O3 B12534363 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- CAS No. 820247-69-6

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)-

Cat. No.: B12534363
CAS No.: 820247-69-6
M. Wt: 186.25 g/mol
InChI Key: FINXNOYBTCOHKC-MRVPVSSYSA-N
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Description

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is an organic compound with the molecular formula C10H18O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of heptanone, featuring an acetyloxy group and a methyl group at specific positions on the heptanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- can be achieved through several synthetic routes. One common method involves the esterification of 3-heptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanone: A simpler ketone without the acetyloxy and methyl groups.

    2-Heptanone: A positional isomer with the ketone group at a different position.

    6-Heptanone: Another positional isomer with the ketone group at the sixth carbon.

Uniqueness

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is unique due to its specific functional groups and chiral center, which confer distinct chemical and biological properties

Properties

CAS No.

820247-69-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

[(2R)-6-methyl-5-oxoheptan-2-yl] acetate

InChI

InChI=1S/C10H18O3/c1-7(2)10(12)6-5-8(3)13-9(4)11/h7-8H,5-6H2,1-4H3/t8-/m1/s1

InChI Key

FINXNOYBTCOHKC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)CCC(C)OC(=O)C

Origin of Product

United States

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